4-Aminothiobenzamide

Overview

Description

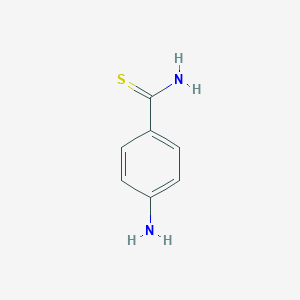

4-Aminothiobenzamide, also known as 4-Aminobenzenecarbothioamide or 4-Aminobenzothioamide, is a chemical compound with the molecular formula C7H8N2S . It has a molecular weight of 152.22 .

Molecular Structure Analysis

The molecular structure of 4-Aminothiobenzamide consists of a benzene ring substituted with an amino group and a thiobenzamide group . The exact structure can be represented by the SMILES stringNC(=S)c1ccc(N)cc1 . Physical And Chemical Properties Analysis

4-Aminothiobenzamide is a solid substance with a melting point of 185-190°C . It’s sensitive to air and moisture .Scientific Research Applications

1. Neurodegenerative Disease Management

4-Aminopyridine has been recognized for its potential in treating neurodegenerative diseases. It's a potassium channel blocker with a long history of varied applications, including as a bird poison initially. It was first approved for clinical use in Bulgaria during the 70s as a reversal agent for nondepolarizing myorelaxants. Recently, it's been indicated that K-channel blockade may be an effective strategy to overcome nerve impulse conduction disturbances associated with demyelination in the central nervous system. The drug has shown promise in improving walking disabilities in patients with multiple sclerosis, with some trials demonstrating approximately a 25% increase in walking speed in about 40% of patients and improved muscle strength in the lower extremities. However, it's worth noting that while it may also affect other domains like cognition, upper extremity function, and bowel and bladder control, further investigation is warranted. The side effects are generally mild to moderate but can worsen when administered intravenously or as an immediate-release compound (Kostadinova & Danchev, 2019; Jensen et al., 2014).

2. Spinal Cord Injury Treatment

4-Aminopyridine has been evaluated for its efficacy in bringing about functional improvement in individuals with chronic traumatic spinal cord injury. The compound is known to restore conduction in focally demyelinated axons and has been studied in various formats, including oral, intravenous, and intrathecal administration. The systematic reviews and clinical trials conducted have shown mixed results, with some studies reporting patient improvement in parameters like motor and sensory function, sphincter control, spasticity, and quality of life, while others found no significant improvements. The mixed results call for additional randomized clinical trials with larger sample sizes and more consistent outcome measures to solidify the understanding of 4-AP's potential benefits in spinal cord injury treatment (Paredes-Cruz et al., 2022; Hayes, 2006).

3. Malaria Treatment

The derivatives of 4-aminoquinolines, such as chloroquine or amodiaquine, have been widely used for treating uncomplicated falciparum malaria in Africa. However, resistance to these drugs is becoming increasingly common. A combination treatment regimen involving 4-aminoquinolines and sulfadoxine-pyrimethamine has been explored, showing evidence of better control of clinical symptoms and a higher cure rate compared to treatments using either drug alone. Larger scale trials are necessary to further evaluate the effectiveness and safety of this combination treatment and potentially broaden its application (McIntosh & Greenwood, 1998; McIntosh & Greenwood, 1998).

Safety and Hazards

properties

IUPAC Name |

4-aminobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJVSPPXXGXGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197049 | |

| Record name | Benzamide, p-aminothio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminothiobenzamide | |

CAS RN |

4714-67-4, 4114-67-4 | |

| Record name | 4-Aminobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4714-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminobenzothiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminothiobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, p-aminothio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenecarbothioamide, 4-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4114-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOBENZOTHIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWB1B05E2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

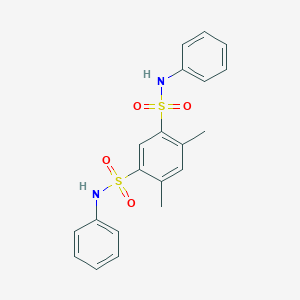

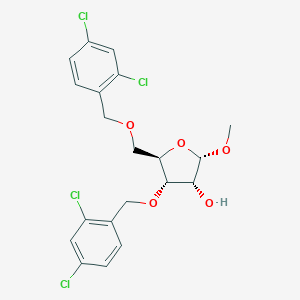

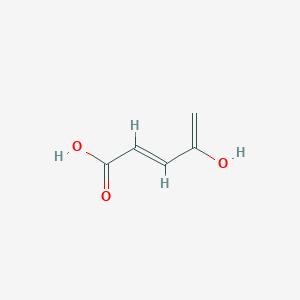

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the substituent constant (σp-) for the thioamide group (-CSNH2) in 4-Aminothiobenzamide?

A1: The substituent constant (σp-) is a crucial parameter in physical organic chemistry that quantifies the electronic effect a substituent group exerts on a molecule. In the case of 4-Aminothiobenzamide, the σp- value for the thioamide group (-CSNH2) was determined to be 0.68 from the ionization of anilines and 0.73 from the ionization of phenols []. This positive value indicates that the -CSNH2 group acts as an electron-withdrawing group relative to hydrogen. This information is essential for understanding the reactivity and potential interactions of 4-Aminothiobenzamide in various chemical reactions and biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Methylpropyl)phenyl]propan-1-ol](/img/structure/B124597.png)

![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)

![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)

![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)